molecular formula C15H15NO3 B1433103 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1423029-25-7

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1433103
CAS No.: 1423029-25-7
M. Wt: 257.28 g/mol
InChI Key: YPBLZWKNRAQYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a unique structure with a cycloheptyl ring and an isoindole core, making it an interesting subject for chemical research.

Scientific Research Applications

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound .

Biochemical Analysis

Biochemical Properties

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including squalene hopene cyclase and oxido squalene cyclase, which are involved in the cyclization reactions of triterpenoids . These interactions are essential for maintaining membrane fluidity and stability in cells. The compound’s ability to accommodate substrates other than its natural substrate makes it a valuable tool in biochemical research .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit pro-inflammatory pathways in immune cells via bitter taste receptors . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as Interleukin-1β and Tumor Necrosis Factor-α .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like squalene hopene cyclase, facilitating the cyclization of squalene to hopanoids . This binding interaction is crucial for the compound’s role in maintaining membrane stability. Additionally, it inhibits the phosphorylation of JAK1 and STAT1, which are key components of the JAK-STAT signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of pro-inflammatory pathways in immune cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxoglutarate dehydrogenase, which plays a role in the citric acid cycle . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to interact with bitter taste receptors also plays a role in its distribution within immune cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s localization within immune cells is particularly important for its role in modulating inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(3-oxocyclooctyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(3-oxocyclopentyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific ring size and the presence of both an oxo group and an isoindole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-oxocycloheptyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-11-6-2-1-5-10(9-11)16-14(18)12-7-3-4-8-13(12)15(16)19/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLZWKNRAQYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-25-7
Record name 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.